Hydroxydavanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
942627-72-7 |
|---|---|
Molecular Formula |
C15H24O3 |
Molecular Weight |
252.35 |
IUPAC Name |
(E)-2-(5-ethenyl-5-methyloxolan-2-yl)-6-hydroxy-6-methylhept-4-en-3-one |
InChI |
InChI=1S/C15H24O3/c1-6-15(5)10-8-13(18-15)11(2)12(16)7-9-14(3,4)17/h6-7,9,11,13,17H,1,8,10H2,2-5H3/b9-7+ |
SMILES |
CC(C1CCC(O1)(C)C=C)C(=O)C=CC(C)(C)O |
Origin of Product |
United States |
Synthetic and Biosynthetic Paradigms of Hydroxydavanone
Total Synthesis Approaches for Hydroxydavanone
The total synthesis of this compound, a complex sesquiterpenoid, presents a significant challenge to organic chemists, requiring precise control over stereochemistry and the strategic manipulation of functional groups. Researchers have developed various strategies to construct its unique tetrahydrofuran (B95107) core and install the requisite stereocenters. These approaches often serve as a platform to showcase novel synthetic methodologies and to provide access to sufficient quantities of the natural product for biological evaluation.
Retrosynthetic Analysis and Key Disconnections for this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comucoz.com For this compound, a primary disconnection often targets the tetrahydrofuran ring, a key structural feature. This can be envisioned as forming through an intramolecular cyclization, such as an iodo-cyclization or a Lewis acid-mediated cycloetherification. researchgate.netresearchgate.net Another critical disconnection involves the carbon-carbon bond forming the side chain, which can be approached through aldol-type reactions or Grignard additions to establish the correct stereochemistry and functional groups. researchgate.net
A common retrosynthetic strategy for this compound and related davanoids begins with simplifying the side chain and opening the tetrahydrofuran ring. This leads to acyclic precursors that are more readily synthesized. Key synthons, or synthetic equivalents of the disconnected fragments, are then identified. For instance, the portion of the molecule containing the tertiary alcohol and the adjacent ketone can be derived from an aldol (B89426) addition of an enolate to a ketone. The tetrahydrofuran ring itself is often formed in a later stage of the synthesis from a diol precursor, where one hydroxyl group displaces a leaving group on the other, or through a cyclization reaction involving an epoxide.
Stereoselective and Enantioselective Methodologies in this compound Synthesis (e.g., cis- and trans-diastereomers)
Achieving the correct stereochemistry is a central challenge in the synthesis of this compound, which contains multiple stereocenters. Both cis- and trans-diastereomers, relative to the substituents on the tetrahydrofuran ring, have been targeted and synthesized. thieme-connect.comthieme-connect.com
Enantioselective methods are employed early in the synthesis to establish the initial stereocenter, which then directs the stereochemical outcome of subsequent reactions. One successful approach utilizes a Sharpless asymmetric epoxidation to create a chiral epoxide from an allylic alcohol. thieme-connect.com This epoxide serves as a versatile intermediate, and its opening can be controlled to set the stereochemistry of adjacent centers.
Diastereoselective cyclization is another key strategy to control the relative stereochemistry of the tetrahydrofuran ring. thieme-connect.comthieme-connect.com For example, the choice of Lewis acid in a cycloetherification reaction can influence whether the cis or trans isomer is formed preferentially. researchgate.net Additionally, substrate-controlled reactions, where the existing stereocenters of the molecule dictate the approach of reagents, are crucial for building the complex stereochemical array of this compound. Aldol reactions, such as the Evans syn aldol or Crimmins' non-Evans syn aldol reaction, have been effectively used to control the stereochemistry of the side chain. researchgate.netresearchgate.net
A concise and versatile synthesis for both cis and trans diastereomers of this compound has been developed, starting from geranyl acetate (B1210297). researchgate.netthieme-connect.com This approach achieves differentiation between the diastereomers through a diastereoselective cyclization before further derivatization. researchgate.netthieme-connect.com
Strategic Application of Protecting Groups in this compound Total Synthesis
Protecting groups are essential tools in multi-step organic synthesis to temporarily mask a reactive functional group, preventing it from reacting in a subsequent step. synarchive.comorganic-chemistry.org In the total synthesis of this compound, protecting groups are strategically employed to mask hydroxyl and carbonyl functionalities.
For instance, hydroxyl groups are often protected as silyl (B83357) ethers, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) ether. synarchive.com These groups are stable to a wide range of reaction conditions but can be selectively removed when needed. In some synthetic routes towards this compound, a silyl protecting group was found to be necessary, as shorter reaction times without it were not as effective. thieme-connect.com The choice of protecting group is critical and must be compatible with the planned reaction sequence. For example, in a synthesis involving a Grignard reaction, a hydroxyl group must be protected to prevent it from quenching the Grignard reagent.
Optimization of Reaction Conditions and Scalability in this compound Production Research
The optimization of reaction conditions is crucial for improving the yield and efficiency of a synthesis, particularly when considering the potential for larger-scale production. scribd.comresearchgate.net In the context of this compound synthesis, this involves fine-tuning parameters such as temperature, reaction time, solvent, and the choice of reagents and catalysts.
For example, in cyclization reactions to form the tetrahydrofuran ring, the choice of Lewis acid and its stoichiometry can significantly impact the yield and diastereoselectivity. researchgate.net Similarly, the conditions for aldol reactions must be carefully controlled to maximize the desired stereoisomer.
Scalability, the ability to perform a synthesis on a larger scale, is an important consideration for producing sufficient quantities of this compound for further research. scribd.comnih.gov Syntheses that are concise, high-yielding, and avoid the use of expensive or hazardous reagents are more amenable to scaling up. The development of catalytic and atom-economical reactions is a key focus in this area. While research on the large-scale production of this compound itself is not extensively documented, the principles of scalable synthesis are applied in the development of synthetic routes to related davanoids. nih.gov This includes efforts to develop practical and efficient syntheses that can be readily implemented for the production of these complex molecules. nih.gov
Biosynthetic Pathways of this compound
The biosynthesis of this compound, like other sesquiterpenoids, originates from the terpenoid pathway. naturalproducts.netimsc.res.in This intricate network of enzymatic reactions constructs complex carbon skeletons from simple precursors. Understanding this pathway provides insight into the natural origin of this compound and can inspire biomimetic synthetic strategies.
Identification of Precursor Molecules and Intermediates in this compound Biosynthesis
The fundamental building blocks for all terpenoids, including this compound, are isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are produced through the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.
For sesquiterpenoids like this compound, three of these five-carbon units are combined to form the fifteen-carbon precursor, farnesyl pyrophosphate (FPP). The biosynthesis of this compound is believed to proceed through the cyclization of a nerolidol (B1678203) derivative. One proposed intermediate is 11-hydroxy-8-oxo-9,10-dehydro-10,11-dihydronerolidol, which has been isolated from davana oil. researchgate.net This compound could potentially undergo a series of enzymatic transformations, including cyclization and oxidation, to yield the final this compound structure. The hydroperoxide analog of this compound has also been identified in related Artemisia species, suggesting it may be a late-stage intermediate in the biosynthetic pathway. uct.ac.za
Enzymatic Mechanisms Governing this compound Formation
The formation of this compound in nature is presumed to be a multi-step enzymatic process, starting from the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). The biosynthesis likely involves two key stages: the cyclization of FPP to form the davanone (B1200109) backbone, followed by a specific hydroxylation reaction.
While the precise enzymes native to Artemisia species have not been fully characterized, the hydroxylation of a hydrocarbon backbone is a well-established reaction catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes are a vast and versatile family of heme-containing proteins that play a critical role in the biosynthesis and modification of numerous natural products, including terpenes. mdpi.com
The catalytic cycle of a typical cytochrome P450 enzyme responsible for such a transformation involves several steps:
Substrate Binding: The davanone molecule binds to the active site of the CYP enzyme.
Electron Transfer: The heme iron in the enzyme's active site is reduced, typically from Fe³⁺ to Fe²⁺. This electron is supplied by a partnering enzyme, a cytochrome P450 reductase (CPR), which in turn receives electrons from a cofactor like NADPH. nih.govmdpi.com
Oxygen Binding: Molecular oxygen (O₂) binds to the reduced heme iron.
Formation of the Oxidizing Species: A second electron is transferred, leading to the cleavage of the O-O bond and the formation of a highly reactive iron(IV)-oxo species (Fe⁴⁺=O), often referred to as Compound I.
Hydroxylation: This powerful oxidizing intermediate abstracts a hydrogen atom from the davanone substrate, followed by the rebound of a hydroxyl group to the resulting radical, thereby introducing a hydroxyl (-OH) group to form this compound. nih.govmdpi.com
Product Release: The newly formed this compound is released from the active site, returning the enzyme to its initial state for another catalytic cycle. mdpi.com
The regio- and stereoselectivity of this reaction, determining the exact position and orientation of the new hydroxyl group, is strictly controlled by the specific architecture of the enzyme's active site. nih.govfrontiersin.org The successful heterologous production of hydroxylated sesquiterpenes in engineered microbes has demonstrated that the coordinate expression of a terpene synthase and a relevant CYP hydroxylase is an effective method for achieving such conversions. nih.gov
Genetic Determinants and Gene Cluster Analysis for this compound Biosynthesis
In many microorganisms and plants, the genes encoding the enzymes for a specific metabolic pathway are often located together in the genome in a functional grouping known as a biosynthetic gene cluster (BGC). nih.govfrontiersin.org This co-localization facilitates the coordinated regulation and expression of all the necessary components for producing a particular secondary metabolite. biorxiv.org
A biosynthetic gene cluster for this compound has not yet been identified or characterized. However, based on the known biosynthesis of other terpenoids, a putative this compound BGC would be expected to contain several key genetic determinants: nih.govrsc.org
Sesquiterpene Synthase Gene: This gene would encode the enzyme responsible for the first committed step in the pathway: the cyclization of the precursor FPP into the characteristic davanone carbon skeleton.
Cytochrome P450 Monooxygenase Gene: This gene would encode the "tailoring" enzyme, a specific CYP hydroxylase, that modifies the davanone backbone by adding a hydroxyl group to produce this compound. mdpi.com
Cytochrome P450 Reductase Gene: A gene encoding a CPR is essential to supply the electrons required by the CYP monooxygenase to activate molecular oxygen. nih.gov
Regulatory Genes: BGCs often contain genes encoding regulatory proteins, such as transcription factors, that control the expression of the other genes within the cluster. biorxiv.org
Transporter Genes: Genes encoding transport proteins may also be present to export the final product out of the cell or into a specific cellular compartment. biorxiv.org
The discovery and analysis of the this compound BGC would be a crucial step toward understanding its natural production and would provide the genetic toolkit necessary for its heterologous production through metabolic engineering. rsc.org Genome mining tools and comparative genomics are common strategies used to identify novel BGCs in the genomes of producer organisms. frontiersin.orgbiorxiv.org
Metabolic Engineering Strategies for Enhanced this compound Production
While no studies have specifically reported the metabolic engineering of this compound, a wealth of established strategies for producing other sesquiterpenes and their hydroxylated derivatives in microbial hosts, particularly the yeast Saccharomyces cerevisiae, provides a clear blueprint for future efforts. acs.orgnih.gov The goal of these strategies is to channel the cell's metabolic resources toward the synthesis of the desired compound. sysbio.se
The heterologous production of this compound would first require the identification and transfer of the necessary biosynthetic genes (a davanone synthase and a specific davanone hydroxylase with its partnering CPR) into a suitable microbial chassis like yeast. nih.govnih.govrsc.org Subsequently, the host's metabolism would be engineered to maximize the yield of the final product.
Key metabolic engineering strategies that would be applicable for enhancing this compound production are summarized in the table below.
| Strategy | Target Gene(s) / Pathway | Mechanism | Reference |
|---|---|---|---|
| Upregulation of Mevalonate (MVA) Pathway | tHMG1 (truncated HMG-CoA reductase), ERG20 (FPP synthase), etc. | Increases the supply of the central precursor, farnesyl pyrophosphate (FPP), by overexpressing key bottleneck enzymes in the native yeast pathway. | nih.govacs.org |
| Downregulation of Competing Pathways | ERG9 (squalene synthase) | Redirects the flow of FPP away from the native sterol biosynthesis pathway and toward the engineered sesquiterpene pathway. This is often achieved by placing the ERG9 gene under the control of a repressible promoter. | nih.gov |
| Expression of Heterologous Biosynthetic Genes | Davanone synthase, Davanone hydroxylase (CYP), Cytochrome P450 Reductase (CPR) | Introduces the core enzymes required to convert FPP into this compound. The choice of promoter (e.g., constitutive or inducible) can be optimized. | nih.govacs.org |
| Global Regulatory Engineering | upc2-1 (transcription factor mutation) | Upregulates the expression of genes in the MVA pathway, leading to increased precursor availability. | nih.govacs.org |
| Process and Fermentation Optimization | N/A (Process-level) | Optimizing culture conditions such as media composition, temperature, and feeding strategies to support robust cell growth and maximize product formation. | sysbio.se |
By combining these approaches, it is feasible to develop a robust microbial cell factory capable of the sustainable and scalable production of this compound, overcoming the low yields and complex purification challenges associated with extraction from natural plant sources. acs.orgnih.gov
Chemical Reactivity and Derivatization Strategies for Hydroxydavanone
Investigation of Hydroxydavanone's Intrinsic Chemical Reactivity and Transformation Pathways (e.g., oxidation, photooxidation)
The intrinsic chemical reactivity of this compound is influenced by its functional groups. The presence of a tertiary alcohol and an α,β-unsaturated ketone system suggests susceptibility to various transformation pathways. While specific, detailed studies on the oxidation and photooxidation of isolated this compound are not extensively documented in the provided literature, general principles of organic chemistry and findings related to similar compounds offer insight.
Advanced oxidation processes (AOPs), which often involve highly reactive species like hydroxyl radicals (•OH), are known to be effective against a wide array of organic pollutants by targeting functional groups susceptible to oxidation. researchgate.net The tertiary alcohol in this compound could be a potential site for such oxidative reactions. Furthermore, the analysis of plant extracts containing davanoids has suggested that chemical transformations can occur under certain conditions. For instance, the use of heat and humidity during distillation for phytochemical analysis can potentially induce chemical reactions, altering the natural composition. brieflands.com
The isolation of related natural products provides clues to potential in vivo or environmental transformation pathways. For example, a hydroperoxide derivative of davanone (B1200109), known as arteincultone, has been isolated from Artemisia species alongside this compound. nih.govbrieflands.com The existence of this hydroperoxide suggests that davanone-type structures can undergo oxidation reactions, potentially through photooxidation involving singlet oxygen or via enzymatic processes within the plant. researchgate.net The formation of such peroxides is a known pathway for various terpenoids. researchgate.net
Design and Synthesis of this compound Analogs and Derivatives
The modification of the this compound scaffold is a key strategy for exploring and potentially enhancing its biological activities. This process involves the rational design of new structures followed by their synthesis.
The primary goal in designing this compound derivatives is to conduct Structure-Activity Relationship (SAR) studies. researchgate.net By systematically modifying different parts of the molecule, researchers can identify which functional groups and structural features are essential for a given biological effect. Derivatization can alter key physicochemical properties such as solubility, hydrophobicity, and melting point, which in turn can influence biological activity. vdoc.pub
For this compound, rational design principles would focus on several key areas:
The Hydroxyl Group: Esterification or etherification of the tertiary alcohol could probe the importance of this hydrogen-bond donor for receptor binding.
The Ketone: Reduction of the carbonyl group or its conversion to an oxime or hydrazone would explore the role of this hydrogen-bond acceptor.
The Alkene: Saturation or isomerization of the double bond could clarify its role in the molecule's spatial arrangement and electronic properties.
The development of synthetic routes that allow for such modifications is crucial for preparing a library of analogs for biological screening. researchgate.netfrontiersin.org
A concise and versatile synthesis for both cis- and trans-hydroxydavanone (B600475) has been developed, providing a foundation for creating derivatives. researchgate.netthieme-connect.com These syntheses often start from readily available precursors like geranyl acetate (B1210297) and involve key steps to control stereochemistry. researchgate.net
Several synthetic strategies have been employed to construct the core davanoid skeleton, which can be adapted to produce this compound and its analogs:
Diastereoselective Cyclization: A key step in many syntheses is the diastereoselective cyclization to form the tetrahydrofuran (B95107) core, which differentiates between cis and trans isomers. researchgate.net
Lewis Acid-Mediated Cycloetherification: This reaction is used to establish the tetrahydrofuran ring system of davanoid molecules. researchgate.net
Aldol (B89426) Reactions: Enantioselective aldol reactions, such as the Crimmins' non-Evans syn aldol reaction, have been used to precisely set the stereochemistry of hydroxyl groups in the side chain. researchgate.net
One-Pot Synthesis: Efficient "one-pot" methods have been developed for related structures, which reduce reaction steps and simplify purification, a principle that could be applied to this compound derivative synthesis. google.com
The table below summarizes some of the synthetic approaches used for davanoids, including this compound.
| Synthetic Approach | Key Reactions | Starting Material (Example) | Purpose/Outcome | Reference(s) |
| Versatile Diastereoselective Synthesis | Diastereoselective cyclization | Geranyl acetate | Synthesis of both cis and trans diastereomers of this compound, artemone, and isodavanone. | researchgate.net |
| Enantioselective Synthesis | Crimmins' non-Evans syn aldol reaction, Lewis acid-mediated cycloetherification | Not specified | Fixes stereochemistry of the C3-hydroxyl group and establishes the tetrahydrofuran core. | researchgate.net |
| Biomimetic Synthesis | Iminium organocatalysis, stereoselective conjugate addition | (-)-Linalool | Rapidly generates stereochemical complexity without protecting groups for the synthesis of (+)-artemone. | researchgate.net |
This table is based on synthetic methodologies described for davanoids, which are structurally related to and include this compound.
Chemo- and regioselectivity are critical challenges in the derivatization of a multifunctional molecule like this compound. Selective reactions are necessary to modify one functional group without affecting others. For instance, selective oxidation of the secondary alcohol in a precursor without affecting other sensitive parts of the molecule is a common challenge.
Titanocene-mediated radical cyclization is one advanced method that demonstrates high chemo- and regioselectivity in the synthesis of complex cyclic structures. researchgate.net While not applied directly to this compound in the cited literature, such methods show the potential for controlling reactions on complex scaffolds. In reactions involving epoxides, for example, both 5-Exo and 6-Exo cyclizations can be favored depending on the substrate. researchgate.net The development of protecting-group-free syntheses also highlights an advanced approach to achieving selectivity, minimizing steps and avoiding the need to mask reactive sites. researchgate.net
Exploration of Diverse Synthetic Methodologies for this compound Derivatives
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
SAR studies are essential for understanding how the chemical structure of this compound relates to its biological effects, such as its antifungal and cytotoxic properties. nih.govresearchgate.net
Research has begun to uncover the key structural features of this compound that are crucial for its biological activities. Studies comparing this compound with its derivatives have provided valuable initial insights.
A study on the cytotoxic effects of davanone derivatives isolated from Artemisia aucheri showed that a hydroperoxide of davanone was significantly more potent than this compound against several human cancer cell lines. nih.gov This suggests that the presence and nature of the oxygen-containing functional group in the side chain are critical determinants of cytotoxicity. The hydroperoxide derivative was found to inhibit the growth of cancer cells by inducing apoptosis. nih.gov
| Compound | Cell Line | IC₅₀ (µg/mL) | Activity | Reference |
| Hydroperoxide of davanone | MCF-7 (Breast Cancer) | 9.60 ± 1.32 | Potent Cytotoxicity | nih.gov |
| Hydroperoxide of davanone | A2780 (Ovarian Cancer) | 8.45 ± 0.81 | Potent Cytotoxicity | nih.gov |
| Hydroperoxide of davanone | SK-N-MC (Neuroblastoma) | 10.9 ± 2.03 | Potent Cytotoxicity | nih.gov |
| This compound | All tested cell lines | > 50 | Weak Cytotoxicity | nih.gov |
This interactive table summarizes the comparative cytotoxicity of davanone derivatives.
Furthermore, cis-hydroxydavanone is reported to have antifungal activity that is four-fold higher than that of davanone, indicating that both the hydroxyl group and the stereochemistry of the molecule are important for this specific biological effect. researchgate.net Molecular docking studies have also been used to investigate the interaction of 2-hydroxydavanone with biological targets like Vascular Endothelial Growth Factor (VEGF) receptors, suggesting a theoretical basis for its anti-angiogenic potential. univ-tlemcen.dz These studies help to build a pharmacological profile and guide the development of new, more effective derivatives. univ-tlemcen.dz
Correlating Structural Modifications with Changes in Molecular Interactions
The biological activity of this compound, a sesquiterpenoid found in various Artemisia species, can be significantly altered by structural modifications to its core scaffold. Research into its derivatives has begun to elucidate the relationship between specific chemical changes and the resulting effects on molecular interactions, particularly concerning its cytotoxic properties.
A key study investigating davanone derivatives isolated from Artemisia aucheri highlighted the impact of modifying the hydroxyl group. brieflands.comnih.gov The two compounds, this compound and its corresponding derivative, hydroperoxide of davanone, were evaluated for their antiproliferative activity against several human cancer cell lines. The results demonstrated that the hydroperoxide of davanone exhibited more potent cytotoxic activity than this compound. brieflands.comnih.gov This suggests that the substitution of the hydroxyl group with a hydroperoxide moiety enhances the molecule's ability to inhibit cancer cell growth. The hydroperoxide derivative was identified as a potent inducer of apoptosis, a mechanism not as pronounced with the hydroxyl counterpart. brieflands.com
The comparative cytotoxicity of these two compounds reveals a clear structure-activity relationship (SAR). The increased potency of the hydroperoxide derivative points to the hydroperoxide group being a critical feature for enhanced cytotoxic molecular interactions. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were quantitatively lower for the hydroperoxide of davanone across all tested cell lines, confirming its superior activity. brieflands.comresearchgate.net
Further evidence of SAR within the davanone family comes from studies on its stereoisomers and other functional group modifications. For instance, reports indicate that cis-hydroxydavanone possesses antifungal activity that is four times greater than that of davanone itself, indicating that the stereochemistry of the hydroxyl group relative to the rest of the molecule plays a crucial role in its interaction with fungal targets. researchgate.net
Table 1: Comparative Cytotoxicity (IC₅₀) of this compound and its Hydroperoxide Derivative
| Compound | MCF-7 (Human Breast Adenocarcinoma) | SK-N-MC (Human Neuroblastoma) | A2780 (Human Ovarian Carcinoma) |
|---|---|---|---|
| This compound | 25.4 ± 4.21 µg/mL | 41.69 ± 2.87 µg/mL | 10.0 ± 0.91 µg/mL |
| Hydroperoxide of Davanone | 9.60 ± 1.32 µg/mL | 10.9 ± 2.03 µg/mL | 8.45 ± 0.81 µg/mL |
Data sourced from a 2019 study on sesquiterpenoids from Artemisia aucheri. researchgate.net
Identification of Essential Pharmacophores within the this compound Scaffold
A pharmacophore is an abstract description of molecular features that are necessary for a drug to bind to its biological target and exert its effect. Identifying the essential pharmacophores within the this compound scaffold is critical for designing new derivatives with improved potency and selectivity.
Molecular docking studies have provided initial insights into the key structural features of this compound responsible for its biological activity. Research targeting the Vascular Endothelial Growth Factor (VEGF) pathway, which is crucial in tumor angiogenesis, has explored the binding of davanone derivatives to VEGF receptors. univ-tlemcen.dz In one such in silico study, several compounds from the essential oil of Scolymus grandifloras, including 2-hydroxydavanone, were docked against VEGF and its receptors (VEGFR-1 and VEGFR-2). univ-tlemcen.dz
The results of this theoretical investigation predicted that 2-hydroxydavanone is a strong binder to VEGF receptors, exhibiting the most stable complex with the lowest binding energy of -4.066 Kcal/mol among the tested davanoids. univ-tlemcen.dz This strong interaction suggests that the this compound scaffold fits well within the active site of the VEGF receptor.
The essential pharmacophoric features can be inferred from these docking results:
The Tetrahydrofuran Ring: This core cyclic ether structure forms the main scaffold of the molecule, providing the correct three-dimensional arrangement for its substituents to interact with the receptor.
The Hydroxyl Group: The specific placement of the hydroxyl group, as in 2-hydroxydavanone, appears to be a critical feature for the strong interaction with the VEGF receptor. Hydroxyl groups are classic hydrogen bond donors and acceptors, and this capability is likely fundamental to its binding affinity within the receptor's active site. univ-tlemcen.dz
While a comprehensive pharmacophore model has not been fully elucidated, these molecular modeling studies strongly indicate that the combination of the rigid tetrahydrofuran ring and the strategically positioned hydroxyl group are key components of the this compound pharmacophore for its anti-angiogenic potential. univ-tlemcen.dz The efficacy of the hydroperoxide derivative in cytotoxicity studies further underscores the importance of the oxygen-containing functional group at this position as a primary site for molecular interaction. brieflands.com
Mechanistic Investigations of Hydroxydavanone in Preclinical Biological Systems
Elucidation of Hydroxydavanone's Molecular and Cellular Mechanisms of Action
Studies have aimed to unravel the intricate mechanisms by which this compound exerts its effects within biological systems. This involves identifying its direct molecular binding partners and characterizing its impact on complex cellular signaling networks, gene expression, and fundamental cellular processes.
In silico network pharmacology studies have identified this compound as a phytochemical with a high degree of interaction with several key proteins involved in cellular signaling and cancer progression. ijcce.ac.ir Among the identified hub genes, or proteins with significant interactions, are Nuclear Factor Kappa B Subunit 1 (NFKB1), Mitogen-Activated Protein Kinase 1 (MAPK1), and Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta (PIK3CD). ijcce.ac.irijcce.ac.ir These proteins are crucial nodes in pathways that regulate cell survival, proliferation, and death. ijcce.ac.ir
Molecular docking analyses further support these findings, indicating strong binding interactions between this compound and these target proteins. ijcce.ac.ir The stability of these this compound-protein complexes has been corroborated by molecular dynamics simulations. ijcce.ac.ir These computational approaches suggest that this compound may modulate essential cancer-related pathways, such as the PI3K-Akt and Vascular Endothelial Growth Factor (VEGF) signaling pathways, through these direct interactions. ijcce.ac.ir The VEGF/VEGFR system is a critical regulator of angiogenesis, and its components are significant targets in various pathological conditions. nih.govnih.govmdpi.com
Table 1: Identified Molecular Targets of this compound and Their Significance
| Target Protein | PDB ID | Significance in Cellular Pathways |
|---|---|---|
| NFKB1 | 1IE5 | A key regulator of inflammatory responses, cell survival, and proliferation. ijcce.ac.ir |
| MAPK1 | 4QTB | A central component of the MAPK signaling pathway, involved in cell proliferation, differentiation, and apoptosis. ijcce.ac.ir |
| PIK3CD | 4XE0 | A catalytic subunit of PI3K, crucial for the PI3K/AKT signaling pathway that governs cell growth and survival. ijcce.ac.irijcce.ac.ir |
| VEGF/VEGFR | - | The VEGF/VEGFR system is pivotal for angiogenesis, the formation of new blood vessels. nih.govmdpi.com |
This compound and related davanone (B1200109) derivatives have been shown to target and modulate the PI3K/AKT/MAPK signaling pathway. nih.govbrieflands.com This pathway is a central regulator of numerous cellular functions, including growth, survival, and proliferation. Aberrant signaling through this cascade is a hallmark of many diseases.
Investigations have demonstrated that treatment with davanone, a closely related compound, leads to significant alterations in the expression of proteins associated with the PI3K/AKT/MAPK pathway. nih.govresearchgate.net The activation of AKT, a key downstream effector of PI3K, is critical for relaying signals that promote cell survival and proliferation. nih.gov By influencing the expression levels of key components within this network, this compound can interfere with these fundamental cellular decisions. nih.govbrieflands.com
Comprehensive transcriptomic and proteomic analyses are crucial for understanding the global cellular response to a compound. frontiersin.orgmdpi.comnih.gov While specific studies focusing exclusively on the transcriptomic and proteomic profiles following this compound exposure are limited, research on related davanone terpenoids provides insight into expected protein expression alterations.
Western blotting analyses have shown that davanone treatment affects the expression levels of key regulatory proteins. nih.govresearchgate.net For instance, a notable decrease in the expression of the anti-apoptotic protein Bcl-2 and a concurrent increase in the expression of the pro-apoptotic protein Bax and caspase-3 have been observed. nih.govresearchgate.net These changes in protein expression are indicative of a shift in the cellular balance towards apoptosis, or programmed cell death. Proteomic studies in pediatric acute myeloid leukemia have also highlighted the potential of using protein expression signatures, which can include targets like VEGFR, for better disease classification and identifying therapeutic targets. haematologica.org
Table 2: Observed Protein Expression Alterations in Response to Davanone
| Protein | Function | Observed Change | Reference |
|---|---|---|---|
| Bcl-2 | Anti-apoptotic | Decreased | nih.govresearchgate.net |
| Bax | Pro-apoptotic | Increased | nih.govresearchgate.net |
| Caspase-3 | Executioner caspase in apoptosis | Increased | nih.govresearchgate.net |
| PI3K/AKT/MAPK pathway proteins | Signal transduction for cell survival and growth | Altered | nih.govresearchgate.net |
Furthermore, studies have shown that davanone terpenoids can significantly suppress cancer cell migration and invasion. nih.govbrieflands.comresearchgate.net Cell migration and invasion are complex, multi-step processes that are essential for both normal physiological events and pathological conditions like cancer metastasis. The ability of this compound and related compounds to inhibit these processes points to their potential to interfere with disease progression. nih.gov
Transcriptomic and Proteomic Profiling in Response to this compound Exposure (e.g., protein expression alterations)
In Vitro Biological Activity Profiling of this compound (Preclinical Focus)
The preclinical profiling of this compound includes assessing its direct effects on the activity of specific enzymes, which can be key drivers of various pathologies.
While specific enzyme inhibition kinetic studies for this compound are not extensively detailed in the reviewed literature, the broader class of natural compounds to which it belongs is known for enzyme modulation. vdoc.pubresearchgate.net For example, kinetic studies are fundamental to understanding how an inhibitor interacts with an enzyme, whether it's a reversible or irreversible interaction, and the type of inhibition (e.g., competitive, non-competitive). nih.govnih.gov Studies on other natural compounds, such as luteolin's effect on xanthine (B1682287) oxidase, demonstrate how inhibition kinetics and interaction mechanisms are typically elucidated. iwerliewen.org Given that this compound is predicted to target kinases like MAPK1 and PIK3CD, it is plausible that it functions as an enzyme inhibitor. ijcce.ac.ir Future research involving detailed kinetic assays would be necessary to quantify its inhibitory potency (e.g., IC₅₀, Kᵢ values) and determine the precise mechanism of action against its putative enzyme targets.
Receptor Binding and Ligand Displacement Studies involving this compound
Computational studies have been employed to investigate the interaction of this compound with various biological targets. Molecular docking simulations suggest that this compound has an affinity for Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFR). univ-tlemcen.dztandfonline.com These in silico models indicate that this compound can fit into the active site of these receptors, which are crucial for angiogenesis, the formation of new blood vessels. univ-tlemcen.dz
In the context of cancer research, network pharmacology and molecular docking have identified this compound as a highly interacting phytochemical with hub genes such as NFKB1, MAPK1, and PIK3CD, which are implicated in prostate cancer pathways. ijcce.ac.ir These computational analyses suggest that this compound may modulate key signaling pathways involved in cancer progression, such as the PI3K-Akt and VEGF signaling pathways. ijcce.ac.ir Further molecular docking studies have shown that this compound exhibits strong binding energies with target proteins like HRAS, HSP90AA1, AKT1, CDK2, and NF-κB p65, which are involved in alcohol-induced liver injury. nih.gov These findings point towards a potential mechanism of action through the regulation of the PI3K/AKT signaling pathway. nih.gov
While these computational models provide valuable insights into the potential binding of this compound to various receptors and proteins, it is important to note that these are theoretical predictions. Ligand displacement assays, which would provide experimental evidence of binding affinity and competition with other ligands at a specific receptor, have not been extensively reported in the available literature for this compound. nsf.gov
Cell-Based Phenotypic Assays (e.g., apoptosis induction, cell growth inhibition for mechanistic insight)
This compound has been evaluated in various cell-based assays to understand its effects on cancer cell growth and survival. Studies on several human cancer cell lines have demonstrated that this compound can inhibit cell proliferation. brieflands.com
In a study involving human carcinoma cell lines MCF-7 (breast adenocarcinoma), SK-N-MC (neuroblastoma), and A2780 (ovarian), this compound was shown to inhibit cell growth in a dose-dependent manner. brieflands.com Although in this particular study, a related compound, hydroperoxide of davanone, exhibited more potent activity, the findings indicate that davanone derivatives as a class possess cytotoxic properties. brieflands.com The mechanism of cell death induced by these compounds is suggested to be through the induction of apoptosis. brieflands.combrieflands.com This process involves the activation of a caspase-dependent pathway and the loss of mitochondrial membrane potential. brieflands.com
Further investigations into the mechanisms of davanone derivatives have pointed towards their ability to inhibit cell migration and invasion, and to target the PI3K/AKT/MAPK signaling pathway. brieflands.com In studies on prostate cancer cells, this compound was identified as a key phytochemical that interacts with crucial proteins in cancer-related pathways, suggesting its role in regulating cell death and intracellular signaling. ijcce.ac.ir
The table below summarizes the findings from cell-based assays on this compound and related compounds.
| Cell Line | Assay Type | Observation | Reference |
| MCF-7, SK-N-MC, A2780 | MTT Assay | Dose-dependent inhibition of cell growth. | brieflands.com |
| LNCaP | MTT Assay, Clonogenic Assay, Flow Cytometry | A. maritima extract containing this compound showed cytotoxicity, inhibited colony formation, and induced apoptosis. | ijcce.ac.ir |
| L-O2 (human liver cell line) | Cell Viability Assay | This compound exhibited a protective effect against alcohol-stimulated cell injury. | nih.gov |
Activity against Specific Pathogens (e.g., antifungal, antimalarial)
This compound has demonstrated notable activity against various pathogens, particularly fungi and the malaria parasite, Plasmodium falciparum.
Antifungal Activity
Research has shown that cis-hydroxydavanone possesses antifungal activity that is four-fold higher than that of davanone against a range of fungi. researchgate.net While specific details on the fungal species and the minimum inhibitory concentrations (MICs) for this compound are not always extensively documented in readily available literature, the compound is recognized for its potential in this area. researchgate.netnih.gov The proposed mechanism for the antifungal action of related compounds involves the inhibition of crucial enzymes or the disruption of cell membranes. researchgate.net
Antimalarial Activity
This compound has been isolated as a key antimalarial compound from Artemisia afra. grafiati.com In vitro studies have confirmed its activity against various strains of Plasmodium falciparum, including those with varying degrees of resistance to chloroquine (B1663885) and mefloquine. grafiati.com The IC₅₀ values for this compound against P. falciparum have been reported to range from 0.87 to 2.54 μg/ml. grafiati.com Importantly, the compound exhibited greater antimalarial activity than general cytotoxicity against RAT-I fibroblast cells, suggesting a degree of selectivity. grafiati.comgrafiati.com The antimalarial potential of extracts containing this compound has also been noted in assays that measure the inhibition of β-hematin formation, a crucial process for the parasite's survival. researchgate.net
The following table summarizes the activity of this compound against specific pathogens.
| Pathogen | Assay Type | Key Findings | Reference(s) |
| Various Fungi | Not specified | cis-hydroxydavanone has four-fold higher antifungal activity than davanone. | researchgate.net |
| Plasmodium falciparum | In vitro culture | IC₅₀ values ranged from 0.87 to 2.54 μg/ml against various strains. | grafiati.comgrafiati.com |
| Plasmodium falciparum | β-hematin formation assay | Dichloromethane extract of Artemisia aucheri (containing davanone derivatives) showed antimalarial potential. | researchgate.net |
Preclinical In Vivo Mechanistic Studies of this compound (Non-Efficacy/Toxicity Focused)
Utilizing Animal Models for Investigating Specific Biological Mechanisms of this compound Action
While direct in vivo mechanistic studies focusing solely on this compound are not extensively detailed in the available literature, research on extracts containing this compound provides some insights. For instance, studies on the hepatoprotective effects of Artemisia stechmanniana, which contains this compound, have been conducted in animal models of alcohol-induced liver damage. nih.gov These studies have shown that the extract can mitigate liver damage, reduce oxidative stress, and lower serum levels of AST and ALT. nih.gov
In the context of parasitic infections, in vivo studies on extracts containing davanone derivatives have been suggested to be a necessary next step to confirm their therapeutic potential observed in in vitro assays. researchgate.netgrafiati.com For example, after demonstrating the antimalarial activity of this compound in vitro, researchers have recommended further investigation in animal models to fully assess its clinical potential. grafiati.comgrafiati.com Similarly, the potential of davanone derivatives as antitumor agents, based on their ability to induce apoptosis in cancer cell lines, requires confirmation through in vivo animal studies. brieflands.com
Assessment of this compound's Target Engagement In Vivo
Direct evidence for the in vivo target engagement of this compound is currently limited in the scientific literature. nih.gov However, computational studies have laid the groundwork for identifying potential targets. Molecular docking simulations have predicted that this compound can bind to key proteins involved in cancer and liver disease, such as VEGF receptors and components of the PI3K/AKT signaling pathway. univ-tlemcen.dzijcce.ac.irnih.gov
To experimentally validate these in silico findings, competitive activity-based protein profiling (ABPP) could be a valuable technique. nih.gov This method allows for the measurement of the binding of reversible inhibitors to their enzymatic targets within a living organism. nih.gov Such studies would be crucial to confirm that this compound interacts with its proposed targets in vivo and to understand the downstream consequences of this engagement.
Pharmacodynamic Biomarker Analysis in Animal Models for Mechanistic Insights
Pharmacodynamic (PD) biomarker analysis in animal models can provide valuable information on the biological effects of a compound and confirm its mechanism of action in vivo. nih.gov For this compound, while specific PD biomarker studies are not yet widely reported, the groundwork has been laid by identifying potential molecular targets and pathways.
For example, in animal models of alcohol-induced liver injury treated with Artemisia stechmanniana extract containing this compound, western blotting has been used to analyze the expression of proteins in the PI3K-AKT signaling pathway. nih.gov The results showed an up-regulation of CDK2 and a down-regulation of HRAS, HSP90AA1, AKT1, and NF-κB p65, supporting the proposed mechanism of action. nih.gov
Future research could focus on identifying and validating a broader range of PD biomarkers for this compound in various disease models. nih.gov This could involve measuring changes in gene and protein expression related to its proposed targets, such as those in the VEGF and PI3K/AKT pathways, in response to treatment. ijcce.ac.irnih.gov Such studies would be instrumental in understanding the compound's mechanism of action and in guiding its potential clinical development.
Investigating the Distribution and Fate of this compound within Biological Tissues (mechanistic context)
A comprehensive understanding of the preclinical pharmacokinetics, including the tissue distribution and metabolic fate, of a compound is fundamental to evaluating its therapeutic potential and safety profile. For this compound, a sesquiterpenoid lactone with recognized in vitro biological activities, detailed in vivo studies characterizing its journey through biological systems are largely absent from the current scientific literature. While research has confirmed its presence in plants like Artemisia afra and demonstrated its potential antimalarial effects in vitro, the subsequent crucial step of preclinical investigation into its bodily distribution remains a significant knowledge gap. uct.ac.zaiwerliewen.org
In silico computational models have been used to predict the absorption, distribution, metabolism, and excretion (ADMET) properties of the related compound davanone. univ-tlemcen.dz These theoretical studies suggest that davanone may possess favorable characteristics such as high intestinal absorption and the capacity to penetrate the blood-brain barrier. univ-tlemcen.dz However, it is crucial to emphasize that these are predictions for a different, albeit structurally similar, molecule and have not been experimentally validated for this compound. The addition of a hydroxyl group in this compound can significantly alter its physicochemical properties, thereby influencing its pharmacokinetic behavior.
Typically, preclinical tissue distribution studies involve the administration of the compound to animal models, followed by the collection of various tissues (e.g., liver, kidney, lung, heart, brain) at different time points. The concentration of the compound in these tissues is then quantified using sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS). This data allows for the determination of key pharmacokinetic parameters, such as the volume of distribution, tissue-to-plasma concentration ratios, and potential for accumulation in specific organs. nih.gov Such studies are essential for identifying the tissues where the compound exerts its effects and for understanding its potential for off-target toxicity.
Furthermore, investigating the metabolic fate of hydroxydavadone would involve identifying the metabolic enzymes responsible for its biotransformation (e.g., cytochrome P450 enzymes) and characterizing the resulting metabolites. This information is critical for understanding the compound's clearance from the body and for assessing whether the metabolites are active or inactive, and potentially toxic.
At present, there is a clear need for empirical in vivo research to be conducted on this compound. The recommendations from multiple studies for such investigations underscore the current void in the literature. uct.ac.zagrafiati.com Without these foundational preclinical studies, any discussion on the distribution and fate of this compound in biological tissues remains speculative. The generation of robust pharmacokinetic data is a prerequisite for the further development of this compound as a potential therapeutic agent.
Data on the tissue distribution and fate of this compound from preclinical biological systems is not currently available in the published literature. Therefore, no data tables can be presented.
Computational and Theoretical Approaches to Hydroxydavanone Research
Quantum Chemical Calculations of Hydroxydavanone
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the fundamental electronic and structural properties of molecules. nih.govunacademy.com For this compound, these calculations offer a detailed picture of its intrinsic characteristics.
Molecular Orbital (MO) theory is a fundamental quantum mechanical method used to describe the electronic structure of molecules. wikipedia.orgblogspot.com It posits that atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. blogspot.com These molecular orbitals are of two main types: bonding orbitals, which are lower in energy than the original atomic orbitals and concentrate electron density between the nuclei, and antibonding orbitals, which are higher in energy and have a node between the nuclei. wikipedia.org The distribution of electrons within these orbitals determines the molecule's stability and reactivity. vaia.com
In the context of this compound, quantum chemical calculations, such as those using Density Functional Theory (DFT), can be performed to determine its electronic properties. researchgate.net These calculations provide information on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.
The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is valuable for predicting how this compound might interact with other molecules, including biological targets.
Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers or rotamers, that can be interconverted by rotation about single bonds. wikipedia.orgorganicchemistrytutor.com These different conformations often have different potential energies, and understanding this energy landscape is crucial for predicting the most stable and, therefore, most populated conformations of a molecule. nih.govyoutube.com
For a flexible molecule like this compound, numerous conformations are possible due to the rotation around its single bonds. Computational methods can be used to explore the potential energy surface and identify the low-energy conformations. This process typically involves systematically rotating bonds and calculating the energy of each resulting structure. The results are often visualized in an energy diagram, plotting potential energy against the angle of rotation (dihedral angle). organicchemistrytutor.comyoutube.com
Staggered conformations, where substituents on adjacent atoms are as far apart as possible, are generally lower in energy than eclipsed conformations, where they are aligned. organicchemistrytutor.comyoutube.com For this compound, identifying the preferred conformations is important because the three-dimensional shape of the molecule will dictate how it fits into the binding site of a biological target.
Electronic Structure Analysis and Molecular Orbital Theory for this compound
Molecular Docking and Molecular Dynamics Simulations of this compound
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interaction of small molecules with macromolecules like proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijcce.ac.ir In the context of drug discovery, it is used to predict how a small molecule like this compound might bind to a specific protein target.
Research has utilized molecular docking to investigate the interactions of this compound with several key proteins implicated in various diseases. For instance, studies have explored its binding to:
NFKB1 (Nuclear Factor Kappa B Subunit 1), MAPK1 (Mitogen-Activated Protein Kinase 1), and PIK3CD (Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta) : These proteins are involved in cancer progression pathways. ijcce.ac.irijcce.ac.ir Molecular docking studies have shown that this compound can form strong interactions with these hub genes, suggesting it may modulate essential cancer pathways. ijcce.ac.irijcce.ac.ir
VEGF/VEGFR (Vascular Endothelial Growth Factor/Receptor) : This signaling pathway is crucial for angiogenesis (the formation of new blood vessels), a process vital for cancer growth. nih.gov Docking simulations can predict whether this compound can bind to the ATP-binding region of VEGFR-2, potentially blocking its kinase activity. nih.govgenominfo.org
Other proteins : this compound has also been docked with proteins like HRAS, HSP90AA1, AKT1, and CDK2 in the context of liver injury. nih.gov
The results of docking studies are often presented as a binding energy or score, which indicates the strength of the interaction. The specific interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the protein's binding site are also identified.
Table 1: Predicted Binding Affinities of this compound with Various Protein Targets
| Protein Target | Disease Context | Predicted Interaction/Effect |
| NFKB1 | Cancer | Strong interaction, potential modulation of cancer pathways. ijcce.ac.irijcce.ac.ir |
| MAPK1 | Cancer | Strong interaction, potential modulation of cancer pathways. ijcce.ac.irijcce.ac.ir |
| PIK3CD | Cancer | Strong interaction, potential modulation of cancer pathways. ijcce.ac.irijcce.ac.ir |
| VEGF/VEGFR | Cancer (Angiogenesis) | Potential to bind to the ATP-binding region of VEGFR-2 and block its kinase activity. nih.gov |
| HRAS, HSP90AA1, AKT1, CDK2 | Liver Injury | Strong binding energies observed. nih.gov |
While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. researchgate.net MD simulations apply the laws of motion to the atoms of the system, allowing researchers to observe how the binding of a ligand like this compound might affect the protein's structure and flexibility. ijcce.ac.ir
These simulations can reveal:
Stability of the binding pose : MD can assess whether the binding orientation predicted by docking is stable over a period of nanoseconds or longer.
Conformational changes : The binding of this compound may induce changes in the protein's shape, which could either activate or inhibit its function. MD simulations can capture these induced-fit effects.
Flexibility of the complex : Analysis of the fluctuations of atoms during the simulation provides insights into the flexibility of different regions of the protein and how this is altered upon ligand binding.
For example, MD simulations have been used to confirm the stability of the complexes formed between this compound and proteins like NFKB1, MAPK1, and PIK3CD. ijcce.ac.irijcce.ac.ir
Prediction of this compound's Binding Modes with Biological Macromolecules (e.g., NFKB1, MAPK1, PIK3CD, VEGF/VEGFR)
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov The basic principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. jocpr.com
A QSAR model is developed by:
Assembling a dataset : A collection of molecules with known biological activities is required.
Calculating molecular descriptors : These are numerical values that describe the physicochemical properties of the molecules, such as their size, shape, lipophilicity, and electronic properties.
Developing a mathematical model : Statistical methods are used to build an equation that correlates the descriptors with the biological activity. wikipedia.org
Validating the model : The predictive power of the model is tested on a set of compounds that were not used in its development. mdpi.com
For this compound and its analogs, QSAR studies can be valuable for:
Predicting the activity of new compounds : Once a reliable QSAR model is established, it can be used to predict the biological activity of new, untested analogs of this compound. nih.govnih.gov
Guiding lead optimization : The model can provide insights into which structural features are important for activity, helping medicinal chemists to design more potent compounds. jocpr.com
Understanding the mechanism of action : By identifying the key descriptors related to activity, QSAR can suggest how the compounds might be interacting with their biological target.
While specific QSAR studies focused solely on a series of this compound analogs are not extensively reported in the provided context, the principles of QSAR are broadly applicable to natural product research. ijcce.ac.ir
Advanced Cheminformatics and Machine Learning Applications in this compound Discovery
The exploration of natural products for novel therapeutic agents has been significantly accelerated by the integration of computational and theoretical methods. For a sesquiterpenoid like this compound, found in various Artemisia species, these advanced approaches, particularly cheminformatics and machine learning, are pivotal in streamlining its discovery, characterization, and potential application. mdpi.com These in silico techniques allow for the rapid analysis of vast chemical data, prediction of biological activities, and elucidation of molecular interactions, thereby guiding and prioritizing experimental research.
Cheminformatics serves as the foundational platform for managing and analyzing the chemical information of this compound. Large, curated databases such as IMPPAT (Indian Medicinal Plants, Phytochemistry And Therapeutics) and COCONUT (COlleCtion of Open Natural ProdUcTs) have cataloged this compound, providing open access to its structural and physicochemical data. imsc.res.innaturalproducts.net These databases employ cheminformatics tools to compute various molecular descriptors, which are essential for predicting the compound's behavior. imsc.res.in For instance, properties like molecular weight, lipophilicity (XLogP3-AA), and the number of hydrogen bond donors and acceptors are calculated to assess drug-likeness according to frameworks like Lipinski's rule of five. imsc.res.inuniv-tlemcen.dznih.gov This initial screening helps in evaluating the potential of this compound as a drug candidate. Furthermore, these platforms facilitate the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, offering early insights into the compound's pharmacokinetic profile. imsc.res.inuniv-tlemcen.dz
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C15H24O3 | naturalproducts.netnih.gov |
| Molecular Weight | 252.35 g/mol | nih.gov |
| Topological Polar Surface Area (TopoPSA) | 46.53 Ų | naturalproducts.net |
| XLogP3-AA (Lipophilicity) | 1.9 | nih.gov |
| Hydrogen Bond Donor Count | 1 | naturalproducts.netnih.gov |
| Hydrogen Bond Acceptor Count | 3 | naturalproducts.netnih.gov |
| Rotatable Bond Count | 5 | naturalproducts.net |
| Fraction Csp3 (Fsp3) | 0.67 | naturalproducts.net |
Machine learning (ML) models further enhance the discovery process by identifying potential biological activities from large datasets of natural products. In the context of drug discovery, ML algorithms can be trained to recognize patterns linking chemical structures to specific functions. researchgate.net For example, in a study investigating the therapeutic potential of Artemisia maritima against prostate cancer, network pharmacology, a method that often incorporates ML principles, was used. ijcce.ac.ir This approach identified this compound as one of the most highly interacting phytochemicals with protein targets relevant to the disease. ijcce.ac.ir The study utilized databases to screen compounds based on drug-likeness and oral bioavailability before predicting their interactions with cancer-related targets. ijcce.ac.ir
Molecular docking and molecular dynamics (MD) simulations are other key computational tools used to investigate this compound. Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode of interaction. univ-tlemcen.dz In one study, this compound was identified as a key compound from A. maritima that showed strong interactions with hub genes involved in prostate cancer progression, such as NFKB1, MAPK1, and PIK3CD. ijcce.ac.ir Another study focused on the anti-angiogenic potential of davanone (B1200109) derivatives from Scolymus grandifloras and used molecular docking to show the interaction of 2-hydroxydavanone within the active site of Vascular Endothelial Growth Factor (VEGF) receptors. univ-tlemcen.dz Following docking, MD simulations are often employed to assess the stability of the ligand-protein complex over time, confirming the interactions predicted by docking. univ-tlemcen.dzijcce.ac.ir
| Study Focus | Computational Method(s) | Key Finding Related to this compound | Source |
|---|---|---|---|
| Prostate Cancer Therapeutics | Network Pharmacology, Molecular Docking | Identified as a highly interacting phytochemical with hub genes (NFKB1, MAPK1, PIK3CD) crucial in prostate cancer pathways. | ijcce.ac.ir |
| Anti-angiogenic Properties | Molecular Docking, Molecular Dynamics | Demonstrated interaction with Vascular Endothelial Growth Factor (VEGF) receptors, suggesting potential to inhibit angiogenesis. | univ-tlemcen.dztandfonline.com |
| Antiosteoclastogenic Activity | Activity-guided screening (often supported by cheminformatics) | Identified as a potent compound in inhibiting osteoclast differentiation from an extract of Artemisia judaica. | researchgate.net |
| General Biological Activity Evaluation | Machine Learning, Ligand-based Virtual Screening | Included in a set of compounds from the Eriocaulaceae family evaluated by ML for biological activities. | researchgate.net |
The application of advanced cheminformatics and machine learning provides a powerful, multi-faceted approach to natural product research. By integrating data from chemical databases, predicting ADMET properties, and using ML models to identify potential biological targets, researchers can efficiently navigate the complexities of natural product discovery. The detailed investigation of this compound's interactions through molecular docking and dynamics simulations further refines its potential as a lead compound for therapeutic development, demonstrating the indispensable role of these computational strategies in modern pharmacognosy. imsc.res.inuniv-tlemcen.dzijcce.ac.ir
Advanced Analytical Methodologies in Hydroxydavanone Research
Spectroscopic Characterization Techniques for Hydroxydavanone Structural Elucidation (beyond basic identification)
Spectroscopy is a cornerstone of chemical analysis, and its advanced applications are crucial for understanding the nuanced structural details of this compound.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Isomers and Conformations
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise three-dimensional structure of organic molecules. For a molecule with multiple stereocenters like this compound, NMR is essential for distinguishing between its various isomers and defining their preferred conformations in solution.
Detailed 1D (¹H and ¹³C) and 2D NMR experiments are employed to achieve unambiguous assignment of all proton and carbon signals. brieflands.com Two-dimensional techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are vital.
COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to trace the connectivity of adjacent protons through the carbon skeleton.
HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning a proton signal to its attached carbon.
HMBC spectra show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular framework, especially around quaternary carbons and heteroatoms like the ether oxygen. resolvemass.ca
In the context of this compound, these techniques allow researchers to confirm the core davanone (B1200109) structure and precisely locate the hydroxyl group. Furthermore, the coupling constants (J-values) observed in the ¹H NMR spectrum and through-space correlations seen in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments provide definitive evidence for the relative stereochemistry, allowing for the differentiation between cis and trans diastereomers. thieme-connect.com For example, a NOESY cross-peak between specific protons on the tetrahydrofuran (B95107) ring and the side chain would confirm a cis relationship.
Table 1: Representative ¹H and ¹³C NMR Data for a this compound Isomer in CDCl₃ brieflands.com
| Position | δH (ppm), Multiplicity, J (Hz) | δC (ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 1 | 1.39 s | 29.2 | C-2, C-13 |
| 2 | - | 70.9 | - |
| 3 | 6.90 d (16) | 152.6 | C-2, C-4, C-5 |
| 4 | 6.43 d (16) | 125.2 | C-2, C-3, C-5, C-6 |
| 5 | - | 203.0 | - |
| 6 | 2.91 m | 49.8 | C-4, C-5, C-7, C-14 |
| 7 | 4.19 dt (8, 6) | 80.4 | C-6, C-8, C-9 |
| 8 | 1.59 m, 1.84 m | 29.3 | C-7, C-9, C-10 |
| 9 | 1.69 m, 1.94 m | 37.5 | C-7, C-8, C-10, C-11 |
| 10 | - | 82.9 | - |
| 11 | 5.87 dd (17.3, 10.5) | 144.6 | C-9, C-10, C-12 |
| 12 | 4.94 dd (16, 10.5), 5.17 dd (17.3, 16) | 111.4 | C-10, C-11 |
| 13 | 1.39 s | 29.3 | C-1, C-2 |
| 14 | 1.04 d (7) | 13.0 | C-5, C-6, C-7 |
Mass Spectrometry (MS)-Based Approaches for this compound Metabolite Identification (research context)
Mass spectrometry (MS) is a key analytical tool for identifying the metabolic fate of compounds. ijpras.com In a research setting, understanding how this compound is metabolized by living systems (e.g., in microorganisms, plants, or in vitro liver microsomal assays) is crucial for evaluating its bioactivity and persistence. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), provides the accuracy needed to propose elemental compositions for unknown metabolites. ijpras.com
The general workflow for metabolite identification involves comparing the metabolic profile of a control sample with a sample exposed to this compound. Putative metabolites are identified by searching for mass shifts corresponding to common biotransformation reactions. Tandem mass spectrometry (MS/MS) is then used to fragment the parent compound and the potential metabolite. resolvemass.ca By comparing their fragmentation patterns, the site of metabolic modification can often be localized. lcms.cz
For this compound, potential metabolic transformations would include:
Oxidation: Addition of an oxygen atom (+15.99 Da), such as further hydroxylation on the alkyl chain or aromatic ring if applicable.
Dehydrogenation: Loss of two hydrogen atoms (-2.02 Da).
Glucuronidation: Conjugation with glucuronic acid (+176.03 Da), a common phase II metabolic reaction that increases water solubility for excretion.
Sulfation: Conjugation with a sulfate (B86663) group (+79.96 Da).
Table 2: Predicted Mass Shifts for Potential this compound Metabolites
| Parent Compound | Molecular Formula | Exact Mass (m/z [M+H]⁺) | Metabolic Transformation | Mass Shift (Da) | Metabolite Exact Mass (m/z [M+H]⁺) |
|---|---|---|---|---|---|
| This compound | C₁₅H₂₄O₃ | 253.1804 | Hydroxylation | +15.9949 | 269.1753 |
| This compound | C₁₅H₂₄O₃ | 253.1804 | Dehydrogenation | -2.0156 | 251.1648 |
| This compound | C₁₅H₂₄O₃ | 253.1804 | Glucuronidation | +176.0321 | 429.2125 |
Vibrational (FT-IR) and Electronic (UV-Vis) Spectroscopy for this compound-Target Interactions
Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide valuable information about the non-covalent interactions between a small molecule like this compound and a biological target, such as an enzyme or receptor. nih.gov
FT-IR Spectroscopy measures the vibrations of molecular bonds. bruker.com When this compound binds to a protein, changes in its local chemical environment can cause shifts in the vibrational frequencies of its functional groups (C=O, O-H, C-O-C). For instance, if the hydroxyl or ketone group of this compound forms a hydrogen bond within a protein's binding pocket, the corresponding O-H or C=O stretching frequency in the IR spectrum would shift to a lower wavenumber. mdpi.comnih.gov Attenuated Total Reflection (ATR)-FTIR is particularly useful for studying these interactions on surfaces or in aqueous solutions. nih.gov
UV-Vis Spectroscopy measures the absorption of electronic transitions. mdpi.com this compound contains a ketone conjugated with a double bond (an enone system), which gives it a characteristic UV absorbance. brieflands.com The position (λmax) and intensity of this absorption band are sensitive to the polarity of the environment. mdpi.com If this compound binds to a hydrophobic pocket on a target protein, a shift in its λmax would be expected. This technique is often used to determine binding constants (Kd) by titrating the target protein with the ligand and monitoring the changes in the UV-Vis spectrum. nih.gov
Chromatographic and Separation Science Applications in this compound Research
Chromatography is the gold standard for separating complex mixtures and assessing the purity of chemical compounds. biomedres.us
Advanced High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC-MS) Methods for this compound Purity and Impurity Profiling (research grade)
Ensuring the purity of a compound is critical for accurate biological and chemical studies. Impurity profiling is the process of identifying and quantifying unwanted substances in a sample. ajprd.comijbpas.com
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC with a photodiode array (PDA) or MS detector, is a primary tool for purity assessment. ijpsonline.com A high-purity this compound sample should ideally show a single major peak. The development of a robust HPLC method involves optimizing the mobile phase, column type, and gradient to ensure the separation of this compound from any starting materials, by-products, or degradation products. chromatographyonline.com
Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for analyzing volatile and semi-volatile compounds like this compound. thieme-connect.com In a research context, GC-MS is used to confirm the molecular weight (via the mass spectrum) and purity (via the chromatogram) of synthesized or isolated this compound. thermofisher.com The fragmentation pattern observed in the mass spectrum provides a structural fingerprint that can help confirm the compound's identity.
Table 3: Example Chromatographic Methods for this compound Analysis
| Technique | Column/Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application | Reference |
|---|---|---|---|---|---|
| Flash Chromatography | Silica (B1680970) Gel | Hexanes-Et₂O gradient | Not specified | Purification of synthetic cis- and trans-hydroxydavanone (B600475) | thieme-connect.com |
| GC-MS | TraceGOLD™ TG-5MS (or similar) | Helium | Mass Spectrometry (EI) | Purity assessment and structural confirmation of synthetic this compound | thieme-connect.com |
Chiral Separation Techniques for Enantiomers and Diastereomers of this compound
This compound possesses several chiral centers, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). Since different stereoisomers can have vastly different biological activities, their separation and characterization are crucial.
Diastereomer Separation: Diastereomers, such as the cis and trans isomers of this compound, have different physical properties (e.g., boiling point, solubility, polarity). wikipedia.org This difference allows them to be separated using standard chromatographic techniques like flash column chromatography or HPLC without the need for a chiral stationary phase. vedantu.commysagestore.com For instance, synthetic routes to this compound often yield mixtures of diastereomers that are separated using silica gel flash chromatography. thieme-connect.com
Enantiomer Separation (Resolution): Enantiomers have identical physical properties in a non-chiral environment, making their separation more challenging. libretexts.org Resolution can be achieved by two main strategies:
Formation of Diastereomeric Derivatives: The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid like (+)-camphor-10-sulfonic acid) to form a mixture of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by crystallization or chromatography. wikipedia.orglibretexts.org Afterward, the resolving agent is chemically removed to yield the pure enantiomers of this compound.
Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) in either HPLC or GC. The CSP interacts differently with each enantiomer, leading to different retention times and allowing for their separation. This technique is highly efficient but often requires specialized and expensive columns. libretexts.org
The choice of method depends on the scale of the separation and the chemical nature of the compound being resolved. nih.gov
X-ray Crystallography and Cryo-Electron Microscopy for this compound-Macromolecule Complexes
As of current scientific literature, specific research studies detailing the use of X-ray crystallography or cryo-electron microscopy (cryo-EM) to analyze complexes of this compound with biological macromolecules have not been reported. These techniques are typically employed once a specific biological target of a compound has been identified to understand their interaction at a molecular level. While this compound has been isolated and its structure confirmed through methods like NMR and mass spectrometry brieflands.comnih.gov, and its biological activities are a subject of investigation nih.govbrieflands.com, research has not yet progressed to the stage of elucidating its complexes with specific enzymes or proteins using these advanced structural biology methods.
However, the principles of these methodologies are highly relevant for future research into this compound's mechanism of action. Should a protein target be identified, X-ray crystallography and cryo-EM would be invaluable tools.
X-ray Crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystal. In the context of a natural product like this compound, researchers would first need to co-crystallize the compound with its purified target macromolecule (e.g., an enzyme or receptor). This crystal is then bombarded with X-rays, and the resulting diffraction pattern is used to compute a detailed electron density map, from which the atomic coordinates of the entire complex can be derived. This would reveal the exact binding site of this compound, its orientation, and the specific molecular interactions (such as hydrogen bonds, and hydrophobic interactions) that stabilize the complex. This level of detail is crucial for understanding the compound's biological function and for guiding synthetic modifications to improve its potency or specificity. While not applied to a this compound complex, X-ray crystallography has been successfully used to determine the absolute configuration of other sesquiterpene lactones isolated from similar plant sources researchgate.net.
Cryo-Electron Microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, particularly for large and flexible macromolecular complexes that are resistant to crystallization. The technique involves flash-freezing a solution of the sample (e.g., a this compound-protein complex) in a thin layer of vitreous ice and then imaging hundreds of thousands of individual particles with an electron microscope. Sophisticated image processing software then averages these images to reconstruct a high-resolution 3D model. Cryo-EM is especially advantageous for studying membrane proteins or large multi-protein assemblies, which are often the targets of natural products. For example, cryo-EM has been used to visualize how other anti-protozoan drugs bind to the ribosome of the malaria parasite Plasmodium falciparum nih.gov. If this compound's target proves to be a large or dynamic complex, cryo-EM would be the method of choice to elucidate its binding mechanism.
The potential application of these techniques would be a significant step forward in this compound research, moving from identification and synthesis to a mechanistic understanding of its biological activity, which is a prerequisite for any potential therapeutic development.
Table 1: Comparison of Advanced Structural Biology Techniques for Analyzing Ligand-Macromolecule Complexes
| Feature | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) |
| Sample Requirement | High-purity, well-ordered 3D crystals of the complex. | Purified complex in solution, vitrified in ice. |
| Principle | X-ray diffraction from a single crystal. | Electron imaging of many individual, frozen-hydrated particles. |
| Resolution | Can achieve atomic resolution (<1.5 Å). | Routinely 2-4 Å; can achieve sub-2 Å resolution in ideal cases. |
| Key Advantages | - Provides highly precise atomic coordinates. researchgate.net - Gold standard for high-resolution structural determination. | - Does not require crystallization. rsc.org - Can analyze large, flexible, or heterogeneous complexes. biorxiv.org - Sample is observed in a near-native, hydrated state. |
| Key Limitations | - Crystal growth can be a major bottleneck. - Crystal packing forces may introduce structural artifacts. - Not suitable for highly flexible or heterogeneous samples. | - Typically lower resolution than the best X-ray structures. - Requires access to specialized and expensive equipment. - Smaller molecules (<100 kDa) can be challenging. |
| Potential Application for this compound | To determine the precise binding mode of this compound to a specific, crystallizable enzyme or receptor target. | To study the interaction of this compound with large protein complexes or membrane proteins that are difficult to crystallize. nih.gov |
Interactions of Hydroxydavanone with Complex Biological Systems and Chemical Environments
Metabolomic Impact of Hydroxydavanone Exposure on Cellular Systems
The exposure of cellular systems to this compound can lead to significant alterations in metabolic pathways, primarily explored in the context of its cytotoxic effects against cancer cells. While direct, broad-scale metabolomic profiling studies on this compound are not extensively documented in the available research, its impact on key metabolic and signaling pathways has been inferred through network pharmacology and in vitro cellular assays.
Research on the phytochemicals present in Artemisia maritima, including this compound, has identified its potential to modulate critical cancer-related pathways in human prostate cancer cells. researchgate.netijcce.ac.ir Network pharmacology studies have pinpointed that this compound, along with other compounds from the plant, significantly interacts with hub proteins that are central to cellular metabolism and survival. ijcce.ac.ir These key proteins include Nuclear Factor Kappa B (NFKB1), Mitogen-Activated Protein Kinase 1 (MAPK1), and Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Delta (PIK3CD). ijcce.ac.ir The interaction with these proteins suggests a downstream effect on major signaling pathways such as the PI3K-Akt and Vascular Endothelial Growth Factor (VEGF) signaling pathways, which are fundamental for cell growth, proliferation, and angiogenesis. ijcce.ac.ir
Further in vitro studies have demonstrated the cytotoxic effects of this compound. It has shown inhibitory activity against various human cancer cell lines, including breast (MCF-7), neuroblastoma (SK-N-MC), and ovarian (A2780) cancer cells. researchgate.net The induction of apoptosis, or programmed cell death, in these cells implies a profound disruption of normal cellular and metabolic functions necessary for survival. researchgate.net For instance, one study reported that a related compound, isolated from Artemisia sieberi, exhibited potent activity against MCF-7, HCT-116, and HepG-2 cancer cell lines. researchgate.net Another study on compounds from Artemisia lavandulaefolia found that cis-hydroxydavanone displayed potent cytotoxicity against the hepatic stellate cell line LX2, with an IC₅₀ value of 95.0 μM, which is more potent than the positive control, silybin. rhhz.net
The collective findings indicate that this compound's interaction with cellular systems results in a cascade of events that disrupt signaling and metabolic homeostasis, ultimately leading to cell death in cancer cell lines.
Table 1: Predicted Cellular and Metabolic Impact of this compound
| Cellular Process/Pathway | Key Protein Targets | Observed/Predicted Effect | Reference |
|---|---|---|---|
| Cancer Progression Signaling | NFKB1, MAPK1, PIK3CD | Modulation of essential cancer pathways | ijcce.ac.ir |
| PI3K-Akt Signaling | PIK3CD | Disruption of cell survival and growth signals | ijcce.ac.ir |
| VEGF Signaling | VEGFR | Inhibition of angiogenesis-related signaling | univ-tlemcen.dz |
| Cell Viability | - | Cytotoxicity against various cancer cell lines | researchgate.netrhhz.net |
| Programmed Cell Death | - | Induction of apoptosis | researchgate.net |
This compound's Interactions with Lipids, Membranes, and other Biomolecules
This compound, as a sesquiterpenoid, interacts with various biological macromolecules, with its effects being most notably documented through its binding to key proteins. While direct experimental studies on its interaction with lipids and cellular membranes are limited, computational studies and research on related compounds provide significant insights.
Molecular docking simulations have been instrumental in elucidating the specific interactions between this compound and protein targets. In studies related to prostate cancer, this compound was shown to bind effectively to the hub proteins NFKB1 and MAPK1. ijcce.ac.ir Specifically, it binds to Pocket C1 of NFKB1 with a Vina score of -7.3, interacting with the amino acid residues Gly31, Asp217, and Phe307. ijcce.ac.ir It also docks to Pocket C2 of MAPK1, interacting with Ile31, Gly32, and Lys54, with a Vina score of -6.3. ijcce.ac.ir Furthermore, in the context of anti-angiogenesis, molecular docking has identified 2-hydroxydavanone as an inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR), indicating its potential to interfere with receptor-ligand interactions crucial for tumor blood vessel formation. univ-tlemcen.dz
There is no direct research detailing the specific mechanisms of this compound's interaction with lipid bilayers. However, the mechanism of action for the related compound, davanone (B1200109), is thought to involve the disruption of cell membranes or the inhibition of critical enzymes. researchgate.net The cytotoxic effects observed for this compound against various cell lines imply that it must cross the cell membrane to reach its intracellular targets. researchgate.netrhhz.net ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for davanoids, including this compound, suggest they possess favorable characteristics for membrane permeability, such as good gastrointestinal absorption and skin penetration. researchgate.netuniv-tlemcen.dz These predictions support the idea that these compounds can efficiently interact with and traverse lipid membranes to exert their biological effects. researchgate.netuniv-tlemcen.dz
Table 2: Documented and Predicted Biomolecular Interactions of this compound
| Biomolecule Class | Specific Target | Type of Interaction | Finding/Prediction | Reference |
|---|---|---|---|---|
| Protein (Transcription Factor) | NFKB1 | Binding to Pocket C1 | Interacts with Gly31, Asp217, Phe307 | ijcce.ac.ir |
| Protein (Kinase) | MAPK1 | Binding to Pocket C2 | Interacts with Ile31, Gly32, Lys54 | ijcce.ac.ir |
| Protein (Receptor) | VEGFR | Binding to active site | Potential inhibition of receptor activity | univ-tlemcen.dz |
| Lipids / Cell Membrane | Phospholipid Bilayer | Permeation/Disruption | Predicted good membrane permeability; mechanism may involve membrane disruption | researchgate.netuniv-tlemcen.dz |
Photochemical and Photobiological Aspects of this compound
The photochemical properties of this compound, particularly its response to light, are an important aspect of its chemical behavior. Research indicates that this compound is susceptible to photo-oxidation.
Studies have shown that both davanone and this compound can be readily oxidized through photosensitization. malariaworld.org This process involves the absorption of light by a photosensitizer molecule, which then transfers energy to the this compound molecule, leading to its oxidation. This suggests that this compound is not photostable and can be chemically altered upon exposure to light, especially in the presence of sensitizing agents. malariaworld.org The products of such photo-oxidation have not been extensively characterized in the literature.
The broader context of phytochemicals within the Artemisia genus supports the significance of light in their chemical transformations. For example, it has been observed that sun-drying Artemisia annua plants enhances the bioconversion of dihydroartemisinic acid into artemisinin, a related and highly valuable sesquiterpenoid lactone. malariaworld.org This suggests that photochemical or light-assisted thermal processes play a role in the biosynthesis and transformation of these compounds within the plant matrix. malariaworld.org While this observation is not directly about this compound, it highlights a general characteristic of related sesquiterpenoids in their natural environment.
Environmental Fate and Biotransformation of this compound (in research contexts beyond human metabolism)
This compound is a naturally occurring compound found in several plant species, particularly within the Artemisia genus, such as Artemisia maritima, Artemisia herba-alba, and Artemisia afra. uct.ac.za Its environmental fate is therefore linked to the life cycle of these plants and the decomposition of their biomass.
While specific studies on the environmental degradation pathways of this compound are scarce, research on the biotransformation of related terpenoids and flavonoids by microorganisms offers valuable models. Microbial biotransformation is a key process in the breakdown of complex organic molecules in the environment. Microorganisms like fungi, including species of Aspergillus, Penicillium, and Cunninghamella, are known to effectively metabolize a wide range of secondary plant metabolites. nih.govscispace.com
The common reactions involved in the microbial biotransformation of such compounds include hydroxylation, dehydrogenation, and glycosylation, among others. nih.gov For instance, the fungus Aspergillus niger is widely used to transform flavonoids through various reactions. nih.gov Fungi from the Cunninghamella genus are often used as microbial models to study mammalian drug metabolism because they can metabolize compounds in a similar fashion. scispace.com Research on the biotransformation of artemisinin, another sesquiterpenoid from Artemisia, shows that various microorganisms can produce novel hydroxylated derivatives. scispace.com It is plausible that this compound would undergo similar microbial transformations in soil and other environmental compartments, leading to the formation of various hydroxylated or otherwise modified metabolites. These processes are crucial for understanding the persistence and ecological impact of this natural compound.
Future Research Directions and Emerging Applications of Hydroxydavanone
Development of Novel Synthetic Routes for Hydroxydavanone and its Advanced Analogs
While this compound can be isolated from natural sources like certain Artemisia species, reliance on extraction can be limiting for large-scale studies and commercial applications. nih.govbrieflands.combrieflands.combrieflands.comethnobotanyjournal.org The development of efficient and versatile synthetic routes is therefore a critical area of future research.
A concise and versatile synthesis for both cis and trans diastereomers of this compound has been accomplished, often starting from readily available precursors like geranyl acetate (B1210297). claremont.eduresearchgate.net These syntheses, typically involving six to eight steps, allow for the creation of various davanoids, including artemone, isodavanone, and nordavanone, by differentiating between diastereomers through a selective cyclization step before further derivatization. claremont.eduresearchgate.net Future efforts will likely focus on improving the efficiency and stereoselectivity of these routes, potentially through the use of organocatalysis or other modern synthetic methods. nih.govresearchgate.net The ability to synthesize a wider range of advanced analogs will be crucial for structure-activity relationship (SAR) studies, enabling the optimization of biological activity and pharmacokinetic properties. bioticapublications.com
Exploration of Uncharted Biological Targets and Pathways for this compound (e.g., beyond cancer)
Initial research on this compound has primarily focused on its cytotoxic effects against various cancer cell lines. nih.govbrieflands.comijcce.ac.irijcce.ac.ir However, the diverse biological activities reported for other sesquiterpenoids suggest that this compound may have a much broader therapeutic potential. nih.govresearchgate.netresearchgate.netmdpi.com
Future investigations should explore its effects on a wider range of biological targets and pathways. For instance, given the known anti-inflammatory and immunomodulatory properties of compounds from the Artemisia genus, exploring this compound's potential in treating inflammatory and autoimmune diseases is a logical next step. brieflands.comijcce.ac.ir Studies have already indicated antifungal activity for this compound and its derivatives. nih.govbrieflands.comresearchgate.net Additionally, considering the neuroprotective effects observed in other sesquiterpenoids, investigating its potential in the context of neurodegenerative diseases could be a fruitful avenue of research. researchgate.net The identification of novel biological targets will be essential for expanding the therapeutic applications of this compound beyond its current focus on cancer. nih.govox.ac.ukuq.edu.au
Design and Synthesis of this compound-Derived Chemical Probes and Tools for Biological Research
To fully elucidate the mechanisms of action of this compound, the development of chemical probes and tools derived from its structure is paramount. nih.govox.ac.uknih.govrsc.org These probes, which can be tagged with fluorescent molecules or affinity labels, are invaluable for identifying the specific cellular proteins and pathways with which this compound interacts. mskcc.orgupenn.edu
By synthesizing analogs of this compound with reactive groups suitable for covalent modification or photoaffinity labeling, researchers can "fish out" its binding partners from complex cellular lysates. nih.gov This approach, known as activity-based protein profiling (ABPP), can provide direct evidence of target engagement and help to unravel the intricate molecular details of its biological effects. nih.govupenn.edu The insights gained from using these chemical probes will not only deepen our understanding of this compound's pharmacology but also facilitate the rational design of more potent and selective analogs. icr.ac.uknih.gov
Integration of this compound Research with Systems Biology and Network Pharmacology Approaches
The complexity of biological systems necessitates a holistic approach to understanding the effects of small molecules like this compound. uq.edu.auresearchgate.net Systems biology and network pharmacology offer powerful computational frameworks for analyzing the multifaceted interactions of a compound within a biological network. researchgate.netmdpi.comresearchgate.net
By integrating experimental data on this compound's bioactivity with large-scale 'omics' datasets (genomics, proteomics, metabolomics), researchers can construct comprehensive network models. uq.edu.auresearchgate.net These models can help to identify key "hub" genes and proteins that are significantly modulated by this compound, providing insights into its mechanism of action and potential off-target effects. ijcce.ac.irijcce.ac.ir For example, network pharmacology has already been used to predict the interactions of this compound with key proteins in cancer pathways, such as NFKB1 and MAPK1. ijcce.ac.irijcce.ac.ir This in silico approach can guide further experimental validation and accelerate the discovery of new therapeutic applications for this compound.
Potential for Derivatization into Materials Science or other Non-Biological Applications
While the primary focus of this compound research has been on its biological activities, the unique chemical structure of this sesquiterpenoid may also lend itself to applications in materials science and other non-biological fields. The presence of functional groups such as hydroxyl and ketone moieties provides handles for chemical modification and polymerization.
Q & A
Basic Research Questions
Q. What are the standard analytical methods for identifying and quantifying Hydroxydavanone in synthetic or biological samples?
- Methodological Answer : this compound can be characterized using techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantification and structural confirmation. Spectrophotometric methods (UV-Vis) are suitable for preliminary analysis due to the compound’s chromophoric properties . For biological matrices, validate recovery rates using spiked samples and internal standards to account for matrix effects. Include calibration curves with R² ≥ 0.99 and limit of detection (LOD) calculations .
Q. How can researchers ensure the stability of this compound during experimental storage?
- Methodological Answer : Stability studies should include accelerated degradation tests under varying conditions (pH, temperature, light). Store this compound in inert, light-resistant containers at -20°C, as recommended for similar lab reagents . Monitor purity via periodic HPLC analysis and compare degradation products against reference standards. Use argon/vacuum sealing for long-term storage to prevent oxidation .
Q. What are the critical parameters for designing a synthesis protocol for this compound derivatives?
- Methodological Answer : Optimize reaction conditions (solvent polarity, catalyst loading, temperature) using a Design of Experiments (DoE) approach. Track reaction progress via Thin-Layer Chromatography (TLC) or real-time NMR. Purify derivatives via column chromatography with gradient elution, and validate structures using FT-IR and ¹H/¹³C NMR .
Advanced Research Questions
Q. How can conflicting data on this compound’s bioactivity be resolved across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables such as cell line heterogeneity, assay protocols, or solvent systems (e.g., DMSO concentration). Replicate experiments under standardized conditions, and apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability. Cross-validate findings using orthogonal assays (e.g., enzymatic vs. cell-based) .
Q. What experimental strategies are effective for elucidating this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Combine molecular docking (using software like AutoDock Vina) to predict target binding sites with CRISPR-Cas9 knockouts to validate candidate pathways. Use isotopic labeling (e.g., ¹⁴C-Hydroxydavanone) for metabolic tracing in vitro/in vivo. Pair transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify downstream effectors .
Q. How should researchers design dose-response studies to account for this compound’s non-linear pharmacokinetics?
- Methodological Answer : Employ allometric scaling from in vitro IC₅₀ values to in vivo doses, adjusting for species-specific bioavailability. Use staggered dosing regimens and monitor plasma concentrations via LC-MS. Apply pharmacokinetic-pharmacodynamic (PK-PD) modeling (e.g., NONMEM) to correlate exposure with efficacy/toxicity endpoints .
Q. What methodologies are recommended for assessing this compound’s interactions with cytochrome P450 enzymes?
- Methodological Answer : Use human liver microsomes (HLMs) incubated with this compound and NADPH. Quantify metabolite formation via LC-MS and compare to control reactions. Perform inhibition assays with selective CYP inhibitors (e.g., ketoconazole for CYP3A4). Calculate Ki values using Dixon or Lineweaver-Burk plots .
Methodological Best Practices
- Data Validation : Implement triplicate measurements with independent replicates to ensure reproducibility. Use positive/negative controls in each experimental batch to detect systematic errors .
- Literature Review : Prioritize primary sources (peer-reviewed journals) over secondary summaries. Cross-reference patents (e.g., USPTO, Espacenet) for synthetic routes excluded from academic papers .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines and obtain ethics committee approval. Document anesthesia, euthanasia, and sample collection protocols transparently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
